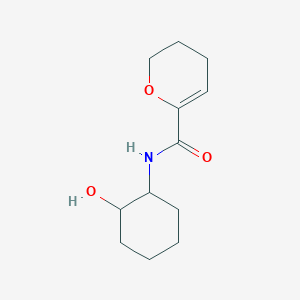![molecular formula C13H23N5O B7631175 2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMXAA, ASA404, or Vadimezan. It is a small molecule that has been studied for its anti-tumor and anti-angiogenic properties.
科学研究应用
DMXAA has been studied for its potential applications in cancer therapy. It has been found to have anti-tumor and anti-angiogenic effects in various cancer cell lines and animal models. DMXAA has been shown to induce tumor necrosis and inhibit the growth of blood vessels that supply the tumor. It has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
作用机制
The exact mechanism of action of DMXAA is not fully understood. However, it has been proposed that DMXAA activates the immune system, leading to the production of cytokines that induce tumor necrosis and inhibit angiogenesis. DMXAA has also been shown to activate the transcription factor NF-kB, which plays a role in regulating immune responses.
Biochemical and Physiological Effects:
DMXAA has been shown to induce tumor necrosis and inhibit angiogenesis in various cancer cell lines and animal models. It has also been shown to activate the immune system, leading to the production of cytokines that play a role in regulating immune responses. DMXAA has been found to have a short half-life in the body, with a plasma elimination half-life of approximately 30 minutes.
实验室实验的优点和局限性
DMXAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its anti-tumor and anti-angiogenic properties, making it a useful tool for cancer research. However, DMXAA has some limitations. It has a short half-life in the body, which may limit its effectiveness in clinical applications. It has also been shown to have some toxicity in animal models, which may limit its use in humans.
未来方向
There are several future directions for DMXAA research. One area of interest is the development of more potent and selective analogs of DMXAA. Another area of interest is the development of combination therapies that include DMXAA. DMXAA has also been studied for its potential use in other diseases, such as viral infections and inflammatory disorders. Further research is needed to fully understand the mechanism of action of DMXAA and its potential applications in various fields.
Conclusion:
DMXAA is a small molecule that has been extensively studied for its anti-tumor and anti-angiogenic properties. It has been shown to induce tumor necrosis and inhibit angiogenesis in various cancer cell lines and animal models. DMXAA has several advantages for lab experiments, including easy synthesis and purification. However, it also has some limitations, such as a short half-life in the body and some toxicity in animal models. Further research is needed to fully understand the potential applications of DMXAA in various fields.
合成方法
The synthesis of DMXAA involves the reaction of 4-amino-2-(dimethylamino) pyrimidine with 3,3-dimethylbutanoyl chloride in the presence of triethylamine. The reaction yields DMXAA as a white solid with a purity of over 99%.
属性
IUPAC Name |
2-[[2-(dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-13(2,3)10(11(14)19)16-8-9-6-7-15-12(17-9)18(4)5/h6-7,10,16H,8H2,1-5H3,(H2,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHGGHKLFGRLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NCC1=NC(=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)

![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)

![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)